Dihydroguaiaretic Acid

Description

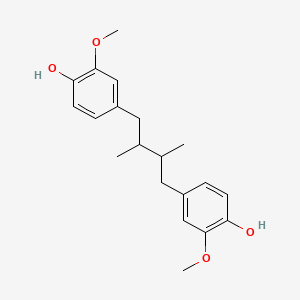

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOLUXMYYCTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957790 | |

| Record name | 4,4'-(2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36469-60-0 | |

| Record name | Dihydroguaiaretic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036469600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dihydroguaiaretic Acid (Nordihydroguaiaretic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroguaiaretic acid, more commonly known as Northis compound (NDGA), is a lignan and a potent antioxidant compound.[1] It is notably found in the resinous exudate of the creosote bush (Larrea tridentata), a plant native to the desert regions of the southwestern United States and northern Mexico. NDGA has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the core chemical properties of NDGA, detailed experimental protocols for their determination, and visualizations of its key signaling pathways and analytical workflows.

Physicochemical Properties

NDGA is a white to grayish-white crystalline solid.[2] Its fundamental physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Northis compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₂O₄ | [1][3] |

| Molecular Weight | 302.36 g/mol | [3] |

| Appearance | White to grayish-white crystalline powder | |

| Melting Point | 184-186 °C | |

| Boiling Point | 499.9 ± 45.0 °C (Predicted) | N/A |

| Density | 1.259 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa₁ | 9.88 (Spectrophotometric) |

Table 2: Solubility Profile of Northis compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble | N/A |

| Ethanol | ~100 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | |

| Dimethylformamide (DMF) | ~25 mg/mL | |

| PBS (pH 7.2) | ~0.05 mg/mL |

Spectroscopic Data

The structural elucidation of NDGA is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of NDGA provide detailed information about its molecular structure.

Table 3: ¹H and ¹³C NMR Chemical Shifts of Northis compound in DMSO-d₆

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1, 1' | 133.4 | - |

| 2, 2' | 114.2 | 6.58 (d, J=1.9 Hz) |

| 3, 3' | 144.8 | - |

| 4, 4' | 143.2 | - |

| 5, 5' | 115.8 | 6.62 (d, J=8.0 Hz) |

| 6, 6' | 119.0 | 6.44 (dd, J=8.0, 1.9 Hz) |

| 7, 7' | 38.6 | 2.49 (dd, J=13.5, 5.8 Hz), 2.34 (dd, J=13.5, 8.5 Hz) |

| 8, 8' | 42.7 | 1.65 (m) |

| 9, 9' | 15.9 | 0.79 (d, J=6.7 Hz) |

Note: The chemical shifts are referenced to the solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of NDGA reveals the presence of its key functional groups.

Table 4: Characteristic FTIR Absorption Bands of Northis compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H stretching (phenolic) |

| 3010-2850 | C-H stretching (aliphatic) |

| 1605, 1515, 1450 | C=C stretching (aromatic) |

| 1280, 1115 | C-O stretching (phenolic) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of NDGA. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is observed at m/z 301.1.

Experimental Protocols

This section provides detailed methodologies for the determination of the key chemical properties of NDGA.

Melting Point Determination

Method: Capillary Melting Point Method

-

A small amount of finely powdered NDGA is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

The heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination

Method: Shake-Flask Method

-

An excess amount of NDGA is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of NDGA in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination

Method: Spectrophotometric Titration

-

A stock solution of NDGA is prepared in a suitable solvent (e.g., methanol).

-

A series of solutions with varying pH values are prepared using appropriate buffers.

-

An aliquot of the NDGA stock solution is added to each buffered solution.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated forms of NDGA have significantly different molar absorptivities is plotted against the pH.

-

The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum values.

Spectroscopic Analysis

-

A solution of NDGA is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

The spectra are referenced to the residual solvent signal.

Method: KBr Pellet Technique

-

Approximately 1-2 mg of NDGA is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The FTIR spectrum of the pellet is recorded in transmission mode.

Method: Electrospray Ionization (ESI) Mass Spectrometry

-

A dilute solution of NDGA is prepared in a suitable solvent (e.g., methanol).

-

The solution is introduced into the ESI source of the mass spectrometer.

-

The mass spectrum is acquired in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.

Signaling Pathways and Experimental Workflows

NDGA exerts its biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key interactions and a typical analytical workflow.

Inhibition of Lipoxygenase (LOX) Pathway

NDGA is a well-known inhibitor of lipoxygenases, enzymes that play a crucial role in the inflammatory response by converting arachidonic acid into leukotrienes and other inflammatory mediators.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

NDGA has been shown to inhibit the activity of receptor tyrosine kinases such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Human Epidermal Growth Factor Receptor 2 (HER2/neu), which are often overactive in cancer cells.

Experimental Workflow: HPLC Analysis of NDGA

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of NDGA in various samples.

Conclusion

Northis compound possesses a unique set of chemical properties that underpin its significant biological activities. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. The visualization of its interaction with key signaling pathways offers a deeper understanding of its mechanism of action. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this remarkable compound.

References

An In-depth Technical Guide to the Synthesis of Dihydroguaiaretic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroguaiaretic acid (DGA), more commonly known in scientific literature as northis compound (NDGA), is a lignan natural product isolated from the creosote bush (Larrea tridentata). It has garnered significant interest in the scientific and medical communities due to its wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the synthetic and biosynthetic routes.

Chemical Synthesis Pathways

The chemical synthesis of this compound can be broadly categorized into several key strategic approaches. The most prominent of these begin with readily available starting materials such as vanillin, piperonal, or 3,4-dimethoxyphenylacetone. Each pathway involves a unique sequence of chemical transformations to construct the characteristic 1,4-diaryl-2,3-dimethylbutane backbone of the target molecule.

Pathway 1: Synthesis from Vanillin

One of the classical approaches to this compound commences with vanillin, a widely available and inexpensive starting material. This multi-step synthesis involves the formation of a β-keto ester, followed by oxidative coupling, cyclization, and subsequent reduction to yield the target compound.

Experimental Protocol:

A detailed experimental protocol for this pathway is outlined below, with quantitative data presented in Table 1.

-

Step 1: Etherification, Oxidation, and Condensation of Vanillin. Vanillin is first protected, typically as a methyl ether, and then oxidized to the corresponding carboxylic acid. The resulting acid is then converted to its acid chloride and condensed with the magnesium salt of ethyl acetoacetate to yield a β-keto ester intermediate.

-

Step 2: Oxidative Coupling. The β-keto ester intermediate undergoes an oxidative coupling reaction. A common method involves the use of sodium ethoxide and iodine (NaOEt/I2) to produce a dimeric species in high yield.

-

Step 3: Acid-Catalyzed Cyclodehydration. The resulting dimer is then treated with an acid catalyst, which promotes cyclodehydration to form a furan derivative.

-

Step 4: Selective Hydrogenation. The final step involves a series of selective hydrogenations to reduce the furan ring and other functionalities to afford this compound. This step may also yield related compounds such as furoguaiacin dimethyl ether and this compound dimethyl ether, depending on the reaction conditions.[1]

Table 1: Quantitative Data for Synthesis from Vanillin

| Step | Reaction | Reagents and Conditions | Yield | Purity | Reference |

| 1 | Etherification, Oxidation, Condensation | 1. (CH₃)₂SO₄, K₂CO₃; 2. KMnO₄; 3. SOCl₂; 4. Mg(OEt)₂, Ethyl Acetoacetate | Data not available | Data not available | [1] |

| 2 | Oxidative Coupling | NaOEt, I₂ | High Yield | Data not available | [1] |

| 3 | Acid-Catalyzed Cyclodehydration | H⁺ catalyst | Data not available | Data not available | [1] |

| 4 | Selective Hydrogenation | H₂, Pd/C | Data not available | Data not available | [1] |

Diagram of Synthesis Pathway from Vanillin

Caption: Synthesis of this compound from Vanillin.

Pathway 2: Synthesis via Stobbe Condensation

Another versatile method for the synthesis of the lignan backbone is the Stobbe condensation. This reaction involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base. Piperonal, a derivative of safrole, is a common starting material for this route.

Experimental Protocol:

-

Step 1: Stobbe Condensation. Piperonal is condensed with diethyl succinate in the presence of a base such as sodium ethoxide in refluxing ethanol. This reaction forms piperonylidenesuccinic acid.

-

Step 2: Reduction and Cyclization. The resulting piperonylidenesuccinic acid is then subjected to a series of reduction and cyclization steps to form the this compound skeleton. The specifics of these subsequent steps can vary, but typically involve catalytic hydrogenation and intramolecular cyclization reactions.

Table 2: Quantitative Data for Stobbe Condensation Pathway

| Step | Reaction | Reagents and Conditions | Yield | Purity | Reference |

| 1 | Stobbe Condensation | Piperonal, Diethyl Succinate, NaOEt, Ethanol (reflux) | 90% (for piperonylidenesuccinic acid) | Data not available | General Stobbe Condensation Literature |

| 2 | Reduction and Cyclization | H₂, Pd/C; Acid catalyst | Data not available | Data not available |

Diagram of Stobbe Condensation Logic

Caption: General schematic of the Stobbe Condensation.

Pathway 3: Synthesis from 3,4-Dimethoxyphenylacetone

A more convergent approach to this compound and its derivatives involves the use of 3,4-dimethoxyphenylacetone as a key building block. This pathway is particularly useful for accessing the tetra-O-methyl derivative of NDGA (terameprocol), which can then be demethylated.

Experimental Protocol:

-

Step 1: Synthesis of 3,4-Dimethoxyphenylacetone. This starting material can be prepared via a Wacker oxidation of methyleugenol. The reaction typically employs a palladium catalyst (10% Pd/C) and an oxidizing agent such as potassium bromate (KBrO₃) in a tetrahydrofuran/water solvent mixture at reflux.

-

Step 2: Low-Valent Titanium-Induced Carbonyl Coupling. Two molecules of 3,4-dimethoxyphenylacetone are coupled together using a low-valent titanium reagent, such as that generated from TiCl₄ and a reducing agent like zinc dust. This reaction, a variation of the McMurry coupling, forms the central carbon-carbon bond of the lignan skeleton, yielding 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethyl-2-butene.

-

Step 3: Hydrogenation. The double bond in the intermediate is then reduced by catalytic hydrogenation to give tetra-O-methyl-northis compound (terameprocol).

-

Step 4: Demethylation. The final step involves the demethylation of the four methoxy groups to yield this compound. This can be achieved using strong acids such as hydrobromic acid. A specific protocol involves heating 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane with 47% aqueous hydrobromic acid at 126 °C for 10 hours under a nitrogen atmosphere. After cooling and dilution with water, the product precipitates and can be purified by recrystallization from 45% acetic acid.

Table 3: Quantitative Data for Synthesis from 3,4-Dimethoxyphenylacetone

| Step | Reaction | Reagents and Conditions | Yield | Purity | Reference |

| 1 | Wacker Oxidation | Methyleugenol, 10% Pd/C, KBrO₃, THF/H₂O (4:1), reflux | Data not available | Data not available | |

| 2 | Carbonyl Coupling | 3,4-Dimethoxyphenylacetone, Low-valent Ti (e.g., from TiCl₄/Zn) | Data not available | Data not available | |

| 3 | Hydrogenation | H₂, Pd/C | Data not available | Data not available | |

| 4 | Demethylation | 47% HBr (aq), 126 °C, 10 h | 91.26% | 99.3% (HPLC) |

Diagram of the Carbonyl Coupling and Demethylation Workflow

Caption: Workflow for the synthesis of this compound.

Biosynthesis Pathway

In nature, this compound is synthesized in Larrea tridentata through the phenylpropanoid pathway. This intricate biosynthetic route begins with the amino acid phenylalanine and proceeds through a series of enzymatic transformations to produce monolignols, which then undergo stereospecific coupling to form the lignan scaffold.

The key steps in the biosynthesis of this compound are:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

-

Hydroxylations and Methylations: Cinnamic acid undergoes a series of hydroxylations and methylations to form various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. These reactions are catalyzed by enzymes like cinnamic acid 4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT).

-

Formation of Monolignols: The carboxylic acid group of the hydroxycinnamic acids is reduced to an alcohol, forming monolignols. Coniferyl alcohol is the primary monolignol precursor for this compound.

-

Stereospecific Radical Coupling: Two molecules of coniferyl alcohol undergo a stereospecific oxidative coupling reaction, mediated by dirigent proteins and laccase or peroxidase enzymes, to form pinoresinol.

-

Sequential Reductions: Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to lariciresinol and then to secoisolariciresinol.

-

Final Reduction to this compound: Secoisolariciresinol is further reduced to yield this compound.

Diagram of the this compound Biosynthesis Pathway

Caption: Biosynthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and disadvantages in terms of starting material availability, number of steps, and overall yield. The choice of a particular synthetic route will depend on the specific requirements of the researcher or drug development professional, including scalability, cost-effectiveness, and the desired purity of the final product. The biosynthetic pathway provides a blueprint for potential biocatalytic or chemoenzymatic approaches to the synthesis of this important natural product. Further research into optimizing existing synthetic routes and exploring novel biocatalytic methods will continue to be of great interest to the scientific community.

References

Unveiling the Natural Origins of Dihydroguaiaretic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroguaiaretic acid, more commonly known in scientific literature as Northis compound (NDGA), is a lignan that has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth exploration of the natural sources of NDGA, detailing its concentration in various plant tissues. Furthermore, this document outlines comprehensive experimental protocols for the extraction, isolation, and quantification of NDGA. Finally, we present key signaling and biosynthetic pathways associated with NDGA, visualized through detailed diagrams to facilitate a deeper understanding of its molecular interactions and natural synthesis.

Natural Sources of this compound (NDGA)

The primary and most well-documented natural source of this compound is the creosote bush (Larrea tridentata), a hardy evergreen shrub prevalent in the arid regions of the southwestern United States and northern Mexico.[1][2] NDGA is a major secondary metabolite in this plant, constituting a significant portion of the resin found on its leaves.[3]

Quantitative Analysis of NDGA in Larrea tridentata**

The concentration of NDGA in Larrea tridentata can vary depending on the specific tissue, geographical location, and environmental conditions. The leaves, in particular, are a rich source of this compound. Several studies have quantified the amount of NDGA in this plant, and the findings are summarized in the table below.

| Plant Material | Extraction Method | Quantification Method | NDGA Concentration (% dry weight) | Reference |

| Larrea tridentata leaves | Not specified | Not specified | 5% - 10% | [1] |

| Larrea tridentata leaves | Microwave-Assisted Extraction (MAE) | HPLC | 3.79% ± 0.65% | [4] |

| Larrea tridentata leaves | Solid-State Fermentation (SSF) with Aspergillus niger GH1 | HPLC-MS | 0.74% (7.39 ± 0.52 mg/g) |

Experimental Protocols

Extraction of NDGA from Larrea tridentata Leaves

This method is a traditional approach for extracting bioactive compounds from plant materials.

Protocol:

-

Sample Preparation: Dry the leaves of Larrea tridentata at 50°C for 72 hours and then grind them into a fine powder (particle size less than 2 mm).

-

Extraction:

-

Mix 1 gram of the dried, powdered plant material with a 50% (v/v) methanol-water solution at a solid/liquid ratio of 1:10 (g/mL) in a 250 mL Erlenmeyer flask.

-

Cover the flask with foil to protect the mixture from light and prevent oxidation.

-

Heat the mixture in a water bath at 70 ± 2°C for 1 to 3 hours with continuous stirring.

-

-

Filtration: After extraction, filter the mixture through a 0.2 µm membrane filter to remove solid plant debris.

-

Storage: Store the resulting extract in a light-protected container at 4°C until further analysis.

MAE is a more rapid and efficient method for extracting NDGA compared to conventional techniques.

Protocol:

-

Sample Preparation: Prepare the dried and powdered Larrea tridentata leaves as described in the HRE protocol.

-

Extraction:

-

Place 1 gram of the powdered plant material in a 100 mL polytetrafluoroethylene extraction vessel.

-

Add a 50% (v/v) methanol-water solution to achieve a solid/liquid ratio of 1:10 (g/mL).

-

Irradiate the suspension with microwaves at 70 ± 2°C and 800 W for 1 minute in a multimode closed vessel system.

-

Allow the sample to cool to room temperature after irradiation.

-

-

Filtration: Filter the extract through a 0.2 µm membrane filter.

-

Storage: Store the filtrate as described in the HRE protocol.

Quantification of NDGA by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and reproducible method for the quantification of NDGA.

Protocol:

-

Instrumentation: Utilize an HPLC system equipped with a binary pump, a Diode Array Detector (DAD), and an autosampler.

-

Column: Employ a Kinetex® C18 reverse-phase column (5 µm, 4.6 × 150 mm) protected by a suitable in-line filter.

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% (v/v) formic acid.

-

Mobile Phase B: Acetonitrile.

-

Use an isocratic elution with a mixture of 35% Mobile Phase A and 65% Mobile Phase B.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 280 nm.

-

-

Standard Preparation: Prepare a stock solution of NDGA standard in absolute ethanol (1.0 mg/mL). Perform serial dilutions to create a calibration curve with concentrations ranging from 1.96 µg/mL to 500.0 µg/mL.

-

Quantification: Inject the prepared standards and the extracted samples into the HPLC system. Determine the concentration of NDGA in the samples by comparing the peak area with the calibration curve.

Biosynthesis of this compound (NDGA)

The biosynthesis of NDGA in Larrea tridentata is believed to involve the oxidative coupling of two coniferyl alcohol molecules, a process likely mediated by a tyrosinase-active polyphenol oxidase (PPO). This enzymatic reaction leads to the formation of an 8-8' linked lignan structure, which is characteristic of NDGA.

Signaling Pathway Modulated by this compound (NDGA)

A primary and well-characterized mechanism of action for NDGA is its potent inhibition of the 5-lipoxygenase (5-LOX) enzyme. This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid into pro-inflammatory leukotrienes. By inhibiting 5-LOX, NDGA effectively suppresses the production of these inflammatory mediators.

References

- 1. Northis compound from Creosote Bush (Larrea tridentata) Mitigates 12-O-Tetradecanoylphorbol-13-Acetate-Induced Inflammatory and Oxidative Stress Responses of Tumor Promotion Cascade in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The In Vitro and In Vivo Effect of Lipoxygenase Pathway Inhibitors Northis compound and Its Derivative Tetra-O-methyl Northis compound against Brucella abortus 544 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms and clinical applications of northis compound (NDGA) and its derivatives: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

Dihydroguaiaretic Acid: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroguaiaretic acid (DHGA), also known as northis compound (NDGA), is a lignan predominantly found in the creosote bush (Larrea tridentata).[1] This polyphenolic compound has garnered significant attention within the scientific community for its diverse and potent biological activities. Traditionally used in herbal medicine, modern research has begun to elucidate the molecular mechanisms underlying its therapeutic potential.[1] This technical guide provides an in-depth overview of the core biological activities of DHGA, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Core Biological Activities

This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its antioxidant, anti-inflammatory, and anti-cancer properties.

Antioxidant Activity

DHGA is a potent antioxidant capable of scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its antioxidant capacity is largely due to the presence of two catechol rings in its structure, which can donate hydrogen atoms to neutralize free radicals.[1]

Quantitative Antioxidant Data

| Parameter | IC50 Value (µM) | Notes |

| Peroxynitrite (ONOO-) Scavenging | 4 ± 0.94 | As efficient as uric acid.[2] |

| Singlet Oxygen (¹O₂) Scavenging | 151 ± 20 | More efficient than dimethyl thiourea, lipoic acid, N-acetyl-cysteine, and glutathione.[2] |

| Hydroxyl Radical (•OH) Scavenging | 0.15 ± 0.02 | More efficient than dimethyl thiourea, uric acid, trolox, dimethyl sulfoxide, and mannitol. |

| Superoxide Anion (O₂•−) Scavenging | 15 ± 1 | More efficient than N-acetyl-cysteine, glutathione, tempol, and deferoxamine. |

| Hypochlorous Acid (HOCl) Scavenging | 622 ± 42 | As efficient as lipoic acid and N-acetyl-cysteine. |

Anti-inflammatory Activity

The anti-inflammatory effects of DHGA are mediated through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. A key target of DHGA is lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators.

Quantitative Anti-inflammatory Data

| Target/Model | IC50 Value (µM) | Cell Type/System |

| 5-Lipoxygenase (human) | 0.097 | Enzyme assay |

| Soybean 15-Lipoxygenase | 9 | Enzyme assay |

| fMLF-induced Superoxide Anion Generation | 0.78 ± 0.17 | Human Neutrophils |

| MMK-1-induced Superoxide Anion Generation | 1.17 ± 0.64 | Human Neutrophils |

| fMLF-induced Elastase Release | ~1-3 | Human Neutrophils |

Anticancer Activity

DHGA has demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines. Its anticancer mechanisms are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) |

| A549 | Lung Cancer | 17.11 ± 2.11 |

| MCF-7 | Breast Cancer | 18.20 ± 1.98 |

| H-69 | Small Cell Lung Cancer | ~3-5 |

Signaling Pathways Modulated by this compound

DHGA influences several critical signaling pathways implicated in its biological activities. Below are graphical representations of these pathways and the points of intervention by DHGA.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DHGA's biological activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of DHGA on the viability and proliferation of cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (DHGA) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of DHGA in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the DHGA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest DHGA concentration).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol measures the intracellular ROS levels in cells treated with DHGA.

Materials:

-

24-well plates

-

Cells of interest

-

Complete cell culture medium

-

This compound (DHGA) stock solution (in DMSO)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

-

H₂O₂ (as a positive control)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or microplate reader

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of DHGA for the specified duration. Include a vehicle control and a positive control (e.g., H₂O₂).

-

Prepare a fresh working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium immediately before use.

-

Wash the cells twice with warm PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Western Blot Analysis for MAPK Signaling

This protocol is used to determine the effect of DHGA on the phosphorylation of key proteins in the MAPK signaling pathway (e.g., ERK).

Materials:

-

6-well plates

-

Cells of interest

-

Complete cell culture medium

-

This compound (DHGA) stock solution (in DMSO)

-

Stimulant (e.g., growth factor, PMA)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with DHGA for the desired time, followed by stimulation to activate the MAPK pathway.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize for protein loading.

Lipoxygenase (LOX) Inhibition Assay

This protocol measures the ability of DHGA to inhibit the activity of lipoxygenase.

Materials:

-

96-well UV-transparent plate

-

Lipoxygenase enzyme (e.g., soybean 15-LOX)

-

Substrate (e.g., linoleic acid or arachidonic acid)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

This compound (DHGA) stock solution

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Prepare different concentrations of DHGA in the assay buffer.

-

In a 96-well plate, add the assay buffer, the lipoxygenase enzyme solution, and the DHGA solutions (or vehicle control).

-

Pre-incubate the mixture for a few minutes at room temperature.

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Immediately measure the increase in absorbance at 234 nm over time, which corresponds to the formation of hydroperoxides.

-

Calculate the rate of reaction for each concentration of DHGA.

-

Determine the percentage of inhibition and the IC50 value.

Neutrophil Elastase Release Assay

This protocol assesses the effect of DHGA on the release of elastase from activated neutrophils.

Materials:

-

Isolated human neutrophils

-

96-well plate

-

This compound (DHGA) stock solution

-

Neutrophil stimulant (e.g., fMLF, PMA)

-

Cytochalasin B (optional, to enhance release)

-

Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Assay buffer (e.g., HBSS)

-

Microplate reader

Procedure:

-

Isolate human neutrophils from fresh blood.

-

Pre-incubate the neutrophils with different concentrations of DHGA or vehicle control for 15-30 minutes at 37°C.

-

Add the stimulant (with or without cytochalasin B) to activate the neutrophils and incubate for an appropriate time (e.g., 30-60 minutes).

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new 96-well plate.

-

Add the elastase substrate to each well.

-

Measure the absorbance at 405 nm over time.

-

Calculate the amount of elastase released based on a standard curve and determine the inhibitory effect of DHGA.

In Vivo LPS-Induced Acute Lung Injury Model

This protocol describes a mouse model to evaluate the in vivo anti-inflammatory effects of DHGA.

Animals:

-

Male C57BL/6 mice (6-8 weeks old)

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (DHGA)

-

Vehicle for DHGA administration (e.g., saline, corn oil)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Intratracheal instillation device

Procedure:

-

Acclimatize mice for at least one week.

-

Administer DHGA (e.g., intraperitoneally or orally) at the desired doses 1 hour before LPS challenge. Administer vehicle to the control and LPS-only groups.

-

Anesthetize the mice.

-

Induce acute lung injury by intratracheal instillation of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline. The control group receives saline only.

-

At a specified time point after LPS administration (e.g., 6, 24, or 48 hours), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (e.g., TNF-α, IL-6).

-

Harvest lung tissue for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay (to quantify neutrophil infiltration), and measurement of lung wet-to-dry weight ratio (to assess pulmonary edema).

Conclusion

This compound is a promising natural compound with a well-documented portfolio of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. Its mechanisms of action involve the modulation of key signaling pathways such as MAPK and PI3K/AKT, as well as the direct inhibition of pro-inflammatory enzymes like lipoxygenase. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of DHGA and its derivatives in various disease models. Future research should focus on optimizing its bioavailability and conducting preclinical and clinical studies to validate its efficacy and safety in humans.

References

- 1. Northis compound: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Northis compound is a potent in vitro scavenger of peroxynitrite, singlet oxygen, hydroxyl radical, superoxide anion and hypochlorous acid and prevents in vivo ozone-induced tyrosine nitration in lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroguaiaretic Acid solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Dihydroguaiaretic Acid

Introduction

This compound, more commonly known as Northis compound (NDGA), is a lignan and a potent antioxidant naturally occurring in the creosote bush (Larrea tridentata).[1][2][3] With a range of biological activities including anti-inflammatory, antioxidant, and anti-cancer properties, NDGA is a compound of significant interest in pharmacological research and drug development.[4][5] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is critical for its effective use in experimental and therapeutic settings. This guide provides a comprehensive overview of the solubility and stability of NDGA, detailed experimental protocols for their assessment, and visualizations of relevant pathways and workflows.

Solubility Profile

NDGA is a crystalline solid that is characterized by its general insolubility in water and solubility in various organic solvents. Its solubility is influenced by the solvent type and the pH of the medium.

Quantitative Solubility Data

The solubility of NDGA in several common laboratory solvents has been quantitatively determined and is summarized below.

| Solvent | Concentration | Citation |

| Ethanol | ~100 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | |

| Dimethylformamide (DMF) | ~25 mg/mL | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.05 mg/mL |

Qualitative Solubility

NDGA is also described as being freely soluble in ether and methanol. Other sources suggest it can be dissolved in acetonitrile and acetone for the preparation of stock solutions. The molecule contains two catechol rings, which are a type of polyphenol. The pKa of the hydroxyl groups is estimated to be around 9.5, similar to catechol. This suggests that increasing the pH of aqueous solutions will ionize the phenolic hydroxyl groups, thereby significantly increasing its water solubility.

Stability Profile

The stability of NDGA is a critical consideration for its storage and handling. It is susceptible to degradation by factors such as oxidation, light, pH, and temperature.

Storage and Stability Data

| Form | Storage Conditions | Stability | Citation |

| Crystalline Solid | -20°C | ≥ 4 years | |

| Stock Solution in Oxygen-Free Organic Solvents | 0-4°C, protected from light | At least 1 week | |

| Aqueous Solution | Not specified | Not recommended for more than 1 day | |

| Stock Solution in Solvent | -80°C | 1 year | |

| Stock Solution in Solvent | -20°C | 1 month |

Factors Affecting Stability

-

Oxidation : As a potent antioxidant, NDGA is itself susceptible to oxidation. Its two catechol rings can be oxidized to form a catechol-quinone. To mitigate this, stock solutions should be prepared in solvents purged with an inert gas.

-

Light : Exposure to light can promote degradation. Therefore, solutions should be protected from light during storage and handling.

-

pH : The stability of NDGA is pH-dependent. While increasing the pH enhances solubility, highly alkaline conditions may accelerate degradation.

-

Temperature : Most chemical reactions, including degradation, proceed faster at higher temperatures. Storing NDGA at low temperatures is essential for long-term preservation.

Experimental Protocols

Accurate determination of solubility and stability requires robust experimental design and analytical methods.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of NDGA in a given solvent.

-

Preparation of Saturated Solution : Add an excess amount of solid NDGA to a known volume of the solvent of interest in a sealed container.

-

Equilibration : Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).

-

Quantification : Dilute an aliquot of the clear, saturated solution with an appropriate solvent. Quantify the concentration of NDGA using a validated analytical method as described below.

-

Calculation : Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol for Stability Assessment and Degradation Kinetics

This protocol provides a framework for evaluating the stability of NDGA under various conditions.

-

Sample Preparation : Prepare solutions of NDGA in the desired matrix (e.g., buffer at a specific pH, organic solvent) at a known initial concentration.

-

Stress Conditions : Aliquot the solution into separate, sealed containers and expose them to a range of stress conditions, such as:

-

Temperature : Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

pH : A range of pH values (e.g., acidic, neutral, basic).

-

Light : Exposure to UV or fluorescent light.

-

-

Time-Point Sampling : At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

-

Quantification : Immediately analyze the samples to determine the remaining concentration of NDGA using a suitable analytical method.

-

Data Analysis :

-

Plot the concentration of NDGA versus time for each condition.

-

Determine the order of the degradation reaction (e.g., zero-order, first-order) by analyzing the linearity of plots such as concentration vs. time, log(concentration) vs. time, or 1/concentration vs. time.

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

-

Analytical Methods for Quantification

-

UV-Visible Spectrophotometry : A simple and rapid method for quantification. NDGA in methanol can be quantified by measuring its absorbance at a wavelength of 284 nm. This method is suitable for relatively pure solutions.

-

Gas Chromatography (GC) : GC with flame ionization detection (FID) can be used to determine NDGA concentrations. This method often requires a derivatization step, such as trimethylsilylation, to increase the volatility of NDGA.

-

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a Diode Array Detector (DAD) is a common and reliable method. Separation is typically achieved on a reverse-phase column. This technique allows for the separation of NDGA from potential degradation products or impurities.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for determining the solubility and stability of NDGA.

Inhibition of Lipoxygenase Signaling Pathway

Caption: NDGA inhibits the LOX pathway, reducing inflammatory leukotrienes.

References

- 1. mdpi.com [mdpi.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Nordihydroguaretic acid | C18H22O4 | CID 4534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Northis compound: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery of Dihydroguaiaretic Acid: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroguaiaretic acid (DHGA), specifically its meso form, meso-dihydroguaiaretic acid (MDGA), is a lignan that has garnered significant interest for its diverse biological activities, particularly its anti-inflammatory properties. While often chemically associated with its more famous relative, northis compound (NDGA), DHGA has its own distinct history of discovery, chemical synthesis, and isolation from natural sources. This technical guide provides an in-depth exploration of the historical milestones in the discovery of this compound, detailing the initial synthesis and subsequent isolation from various plant species. The document outlines the experimental methodologies employed by early researchers, presents quantitative data from these seminal studies, and illustrates the biosynthetic context of this important natural product.

The Genesis of this compound: A Synthetic Approach

The first documented appearance of this compound in the scientific literature was not through its isolation from a natural source, but rather through its chemical synthesis. In a 1957 publication in the Journal of the American Chemical Society, the synthesis of meso-dihydroguaiaretic acid was described. This pioneering work laid the foundation for the chemical understanding of this lignan.

Experimental Protocol: First Synthesis of meso-Dihydroguaiaretic Acid (1957)

The following is a summary of the likely experimental steps based on synthetic strategies for similar lignans of that era. The exact, detailed protocol would be found in the 1957 JACS publication.

Objective: To synthesize meso-dihydroguaiaretic acid.

Materials:

-

Vanillin

-

Methylating agent (e.g., dimethyl sulfate)

-

Succinic anhydride

-

Reducing agents (e.g., hydrogen gas with a catalyst)

-

Various organic solvents and reagents for workup and purification

Methodology:

-

Protection of Phenolic Hydroxyl Group: Vanillin was likely first protected, for instance, by methylation of the free phenolic hydroxyl group to yield veratraldehyde. This step is crucial to prevent side reactions in subsequent steps.

-

Stobbe Condensation: The protected veratraldehyde would then undergo a Stobbe condensation with a succinic ester. This reaction is a classic method for forming the carbon skeleton of many lignans.

-

Reduction and Cyclization: The product of the Stobbe condensation would then be subjected to a series of reduction and cyclization reactions to form the central butane core with the desired stereochemistry.

-

Demethylation: The final step would involve the removal of the protecting methyl groups to yield the free phenolic hydroxyls of this compound.

Unveiling Nature's Blueprint: Isolation from Natural Sources

Subsequent to its synthesis, this compound was identified as a naturally occurring compound in several plant species. These discoveries highlighted the biosynthetic capabilities of these plants to produce this specific lignan.

Isolation from Saururus chinensis

Saururus chinensis, a plant used in traditional medicine, was one of the first plants from which meso-dihydroguaiaretic acid was isolated and characterized. A notable study published in 2008 in the Archives of Pharmacal Research detailed the isolation and structural elucidation of MDGA from this plant.

Objective: To isolate and identify meso-dihydroguaiaretic acid from the aerial parts of Saururus chinensis.

Materials:

-

Dried aerial parts of Saururus chinensis

-

Methanol (for extraction)

-

Various organic solvents for partitioning (e.g., n-hexane, chloroform, ethyl acetate, n-butanol)

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

Solvents for chromatography (e.g., mixtures of chloroform and methanol)

-

Spectroscopic instruments (NMR, Mass Spectrometry, IR, UV)

Methodology:

-

Extraction: The dried and powdered aerial parts of Saururus chinensis were extracted with methanol at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract was suspended in water and successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is expected to contain lignans, was subjected to silica gel column chromatography. The column was eluted with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing the compound of interest were further purified using Sephadex LH-20 column chromatography and potentially preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The pure isolated compound was identified as meso-dihydroguaiaretic acid through comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with data from previously synthesized or isolated samples.

Isolation from Machilus Species

Meso-dihydroguaiaretic acid has also been isolated from various species of the Machilus genus, such as Machilus robusta and Machilus thunbergii. The phytochemical investigation of these plants has revealed a rich diversity of lignans.

Objective: To isolate meso-dihydroguaiaretic acid from the bark of Machilus species.

Methodology:

-

Extraction: The dried and powdered bark of the Machilus species was extracted with ethanol. The resulting extract was concentrated under reduced pressure.

-

Fractionation: The crude ethanol extract was subjected to column chromatography on silica gel. Elution was typically performed with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing MDGA were identified by TLC analysis and then further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Crystallization: The purified compound was often crystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain pure crystals for characterization.

-

Identification: The structure of the isolated compound was confirmed as meso-dihydroguaiaretic acid using spectroscopic methods (NMR, MS) and by comparison with authentic samples.

Quantitative Data from Early Studies

The following table summarizes key quantitative data that would have been reported in the initial discovery and characterization studies of this compound.

| Property | Value | Method of Determination |

| Molecular Formula | C₂₀H₂₆O₄ | Elemental Analysis, Mass Spectrometry |

| Molecular Weight | 330.42 g/mol | Mass Spectrometry |

| Melting Point | Varies depending on isomeric form and purity | Melting Point Apparatus |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| ¹H NMR | Characteristic peaks for aromatic protons, methoxy groups, and the butane backbone | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR | Distinct signals for all 20 carbon atoms | Nuclear Magnetic Resonance Spectroscopy |

| UV λmax | Around 280 nm | UV-Vis Spectroscopy |

Signaling Pathways and Biosynthesis

This compound, as a lignan, is derived from the phenylpropanoid pathway in plants. This pathway is a major route for the biosynthesis of a wide variety of natural products in plants.

Biosynthetic Pathway of this compound

The biosynthesis of lignans like DHGA begins with the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to cinnamic acid and then to various cinnamyl alcohol monomers, such as coniferyl alcohol. The coupling of two of these monomers, mediated by dirigent proteins and laccases, leads to the formation of the basic lignan skeleton. Subsequent enzymatic modifications, such as reductions and methylations, result in the diverse array of lignans found in nature, including this compound.

Caption: Biosynthetic pathway of this compound from Phenylalanine.

Conclusion

The history of this compound is a compelling example of the interplay between chemical synthesis and natural product discovery. Its initial creation in the laboratory preceded its identification in nature, a testament to the predictive power of organic chemistry. The subsequent isolation of meso-dihydroguaiaretic acid from traditional medicinal plants like Saururus chinensis and Machilus species has opened avenues for investigating its pharmacological potential. The detailed experimental protocols from these early studies provide a valuable resource for modern researchers in the fields of phytochemistry and drug development, underscoring the importance of building upon the foundational work of previous generations of scientists. The continued exploration of DHGA and its derivatives holds promise for the development of new therapeutic agents.

An In-depth Technical Guide to Dihydroguaiaretic Acid and its Prominent Analogue, Nordihydroguaiaretic Acid (NDGA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dihydroguaiaretic Acid, with a primary focus on its more extensively studied analogue, Northis compound (NDGA). It details their chemical and physical properties, CAS numbers for clear identification, and solubility characteristics. The guide delves into the significant biological activities of NDGA, particularly its roles as a potent lipoxygenase inhibitor and a powerful antioxidant. Furthermore, it elucidates the molecular mechanisms of action, including the modulation of key signaling pathways such as NRF2/KEAP1 and TGF-β. Detailed experimental protocols for relevant biological assays are provided to enable researchers to investigate the activities of these compounds. All quantitative data is presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound and Northis compound (NDGA) are lignans that have garnered significant interest in the scientific community due to their diverse biological activities. While this compound is a known natural product, NDGA, also a natural lignan, has been the subject of more extensive research. This guide will primarily focus on NDGA, a potent antioxidant and anti-inflammatory agent, while providing the key identification details for this compound.

Chemical Identification and Properties

Clear identification of chemical compounds is crucial for research and development. The following tables summarize the key identifiers and physicochemical properties of this compound and Northis compound.

Table 1: Chemical Identification

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| This compound | 36469-60-0[1] | C₂₀H₂₆O₄[1] | 4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol[1] |

| Northis compound (NDGA) | 500-38-9[2] | C₁₈H₂₂O₄[2] | 4,4'-(2,3-Dimethylbutane-1,4-diyl)dibenzene-1,2-diol |

Table 2: Physicochemical Properties of Northis compound (NDGA)

| Property | Value | Source |

| Molecular Weight | 302.36 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 184-186 °C | |

| Solubility | ||

| Water | Slightly soluble | |

| Ethanol | Soluble | |

| DMSO | Soluble | |

| Methanol | Slightly Soluble | |

| Storage | Store at -20°C |

Table 3: Solubility of Northis compound (NDGA) in Various Solvents

| Solvent | Solubility |

| DMSO | ~100 mg/mL |

| Ethanol | ~100 mg/mL |

| Dimethylformamide (DMF) | ~25 mg/mL |

| PBS (pH 7.2) | ~0.05 mg/mL |

Biological Activities and Mechanisms of Action

NDGA exhibits a broad spectrum of biological activities, primarily attributed to its antioxidant and enzyme inhibitory properties.

Lipoxygenase Inhibition

NDGA is a well-characterized inhibitor of lipoxygenases (LOX), enzymes that play a crucial role in the inflammatory process by catalyzing the oxidation of polyunsaturated fatty acids.

Table 4: IC₅₀ Values of NDGA for Lipoxygenase Inhibition

| Lipoxygenase Isoform | IC₅₀ Value | Source |

| 5-LOX | 200 nM | |

| 12-LOX | 30 µM | |

| 15-LOX | 30 µM |

Antioxidant Activity

The catechol moieties in the structure of NDGA are responsible for its potent antioxidant activity, enabling it to scavenge a variety of reactive oxygen species (ROS).

Modulation of Signaling Pathways

NDGA is known to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of cellular antioxidant responses. Under basal conditions, KEAP1 targets NRF2 for degradation. NDGA can disrupt the KEAP1-NRF2 interaction, leading to NRF2 stabilization, nuclear translocation, and subsequent transcription of antioxidant and cytoprotective genes.

NDGA has been shown to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β signaling is initiated by the ligand binding to its receptor, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate gene expression. NDGA can interfere with this cascade, potentially by inhibiting the TGF-β type I receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of NDGA.

Lipoxygenase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory effect of NDGA on lipoxygenase activity.

Materials:

-

Lipoxygenase enzyme solution (e.g., soybean lipoxygenase)

-

Substrate solution (e.g., linoleic acid or arachidonic acid)

-

Buffer (e.g., borate buffer, pH 9.0)

-

NDGA stock solution (in a suitable solvent like DMSO or ethanol)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 234 nm

Procedure:

-

Prepare Reagents:

-

Dilute the lipoxygenase enzyme to the desired working concentration in the buffer.

-

Prepare the substrate solution in the buffer.

-

Prepare a series of dilutions of the NDGA stock solution in the buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the buffer to all wells.

-

Add the NDGA dilutions to the test wells.

-

Add the solvent control to the control wells.

-

Add the lipoxygenase enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 5-10 minutes).

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 234 nm over time using a microplate reader in kinetic mode. The formation of conjugated dienes from the oxidation of the fatty acid substrate results in an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of NDGA.

-

Determine the percentage of inhibition for each NDGA concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the NDGA concentration to determine the IC₅₀ value.

-

DPPH Radical Scavenging Assay

This protocol outlines a common method to evaluate the antioxidant capacity of NDGA by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH solution (in methanol or ethanol)

-

NDGA stock solution (in methanol or ethanol)

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare a series of dilutions of the NDGA stock solution and the positive control.

-

-

Assay Setup:

-

In a 96-well plate, add the NDGA dilutions and positive control dilutions to the test wells.

-

Add the solvent to the control wells.

-

Add the DPPH solution to all wells.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of scavenging activity against the logarithm of the concentration to determine the IC₅₀ value.

-

Western Blot Analysis for NRF2 Activation

This protocol describes the detection of NRF2 nuclear translocation as a marker of its activation in response to NDGA treatment.

Materials:

-

Cell culture reagents

-

NDGA

-

Cell lysis buffer and nuclear/cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-NRF2, anti-Lamin B1 or Histone H3 for nuclear fraction, anti-GAPDH or β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of NDGA for a specified time. Include a vehicle-treated control.

-

-

Fractionation and Protein Quantification:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

-

Determine the protein concentration of each fraction.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against NRF2 overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot for nuclear and cytoplasmic loading controls.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the NRF2 signal in the nuclear fraction to the nuclear loading control to determine the extent of nuclear translocation.

-

Western Blot Analysis for TGF-β Signaling Inhibition

This protocol details the assessment of NDGA's inhibitory effect on the TGF-β pathway by measuring the phosphorylation of Smad2.

Materials:

-

Cell culture reagents

-

NDGA

-

Recombinant human TGF-β1

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer

-

Primary antibodies (anti-phospho-Smad2, anti-total-Smad2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of NDGA for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TGF-β1 for a short period (e.g., 30-60 minutes). Include untreated, TGF-β1 only, and NDGA only controls.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and collect the total protein.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane.

-

Incubate the membrane with the primary antibody against phospho-Smad2.

-

After imaging, the membrane can be stripped and re-probed for total Smad2 and a loading control (e.g., GAPDH).

-

-

Detection and Analysis:

-

Visualize the protein bands.

-

Quantify the band intensities and normalize the phospho-Smad2 signal to the total Smad2 and/or the loading control to determine the effect of NDGA on TGF-β1-induced Smad2 phosphorylation.

-

Conclusion

This compound, and more notably its analogue Northis compound (NDGA), represent a class of lignans with significant therapeutic potential. This guide has provided a detailed overview of their chemical properties, biological activities, and underlying mechanisms of action, with a strong focus on NDGA. The furnished experimental protocols and structured data tables are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the promising pharmacological applications of these compounds. The provided visualizations of key signaling pathways aim to offer a clear conceptual framework for understanding the molecular interactions of NDGA.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Toxicological Profile of Nordihydroguaiaretic Acid

Disclaimer: The information provided herein is intended for a specialized audience of researchers, scientists, and drug development professionals. It is a synthesis of available preclinical data and is not intended as medical advice. The toxicological properties of Northis compound (NDGA) necessitate careful consideration in any research or therapeutic context.

Executive Summary

Northis compound (NDGA), a lignan derived from the creosote bush (Larrea tridentata), has a rich history of use in traditional medicine and as a food antioxidant. Its potent biological activities, including anti-inflammatory, antioxidant, and anti-neoplastic properties, have made it a subject of extensive scientific investigation. However, the therapeutic potential of NDGA is constrained by a significant and complex toxicological profile. Key concerns include dose-dependent hepatotoxicity and nephrotoxicity, which led to its removal from the U.S. Food and Drug Administration's (FDA) "Generally Regarded as Safe" (GRAS) list.[1] This document provides a comprehensive overview of the toxicological data on NDGA, detailing acute and organ-specific toxicities, genotoxic and carcinogenic potential, and effects on reproduction and development. It includes summaries of quantitative data, detailed experimental protocols for key studies, and visualizations of critical toxicological pathways and workflows to serve as a technical resource for the scientific community.

Acute Toxicity

Acute exposure to NDGA can lead to significant toxicity and lethality, particularly at high doses administered parenterally. The primary indicator of acute toxicity in animal models is liver damage, evidenced by elevated serum enzyme levels.[2][3]

Data Presentation: Acute Toxicity Values

| Species | Route of Administration | LD50 Value | Source |

| Mouse | Intraperitoneal (i.p.) | 75 mg/kg | [1][3] |

| Mouse | Oral | 2000 mg/kg (2 g/kg) | |

| Rat | Oral | 2000 mg/kg | |

| Guinea Pig | Oral | 830 mg/kg |

Note: Higher intraperitoneal doses in mice (100 and 500 mg/kg) resulted in 100% mortality within 30 hours.

Organ-Specific Toxicity

Chronic or high-dose exposure to NDGA is associated with significant toxicity in several organ systems, most notably the liver and kidneys.

Hepatotoxicity

Liver toxicity is a primary concern for NDGA. Both in vivo and in vitro studies have demonstrated its potential to cause liver damage.

-

In Vivo Evidence: Intraperitoneal administration in mice leads to a time- and dose-dependent increase in serum alanine aminotransferase (ALT) levels, a key biomarker for liver damage. Human case reports have also linked the consumption of chaparral, an herbal product containing high concentrations of NDGA, to severe non-viral hepatitis and fulminant liver failure.

-

In Vitro Evidence: Studies using clone-9 rat hepatocyte cultures have shown that NDGA exhibits pro-oxidant activity at concentrations of 0-100 µM. This leads to oxidative stress, membrane lipid peroxidation, DNA double-strand breaks, and cytotoxicity, as measured by the leakage of lactate dehydrogenase (LDH). Freshly isolated mouse hepatocytes have been found to be more sensitive to NDGA-induced cytotoxicity than human melanoma cells.

Nephrotoxicity

Kidney damage is another well-documented toxic effect of NDGA.

-

Cystic Nephropathy: Seminal studies in the late 1960s and 1970s demonstrated that NDGA causes cystic nephropathy in rats. This finding was a major reason for the FDA's decision to ban its use as a food additive.

-

Human Case Reports: High doses of L. tridentata have been associated with kidney disease in humans. One report linked high consumption of chaparral tea to cystic renal disease and cystic adenocarcinoma of the kidney.

-

Protective Effects: Paradoxically, in a rat model of cisplatin-induced nephrotoxicity, NDGA was found to have a protective effect, which was attributed to its antioxidant properties. This highlights the dose- and context-dependent nature of NDGA's biological effects.

Other Toxicities

-

Dermatitis: Skin hypersensitivity has been reported in humans.

-

Biliary Toxicity: High doses of chaparral extract have been associated with biliary toxicity.

Genotoxicity and Carcinogenicity

The data regarding NDGA's genotoxicity is mixed, suggesting complex mechanisms of action. Its carcinogenic potential is similarly multifaceted.

Genotoxicity

-

Pro-Genotoxic Effects: In MCF-7 human breast cancer cells, NDGA was found to increase DNA damage and cytotoxicity induced by 4-hydroxyestradiol (4-OHE2), a mutagenic estrogen metabolite. The proposed mechanism involves the inhibition of Catechol-O-methyltransferase (COMT), an enzyme that detoxifies catechol estrogens. By acting as both a substrate and an inhibitor of COMT, NDGA can lead to the accumulation of carcinogenic estrogen metabolites.

-

Antimutagenic Effects: Conversely, another study showed that NDGA can have a protective effect against genotoxic damage. It was found to reduce the frequency of sister chromatid exchanges and chromosomal aberrations induced by the synthetic progestin norgestrel in human lymphocytes in vitro.

Carcinogenicity

NDGA is not listed as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA. However, the experimental evidence is not entirely conclusive.

-

Tumor Promotion: A study investigating the lifespan-extending effects of NDGA in mice found that while it did increase lifespan, it was also associated with a significantly increased incidence of liver, lung, and thymus tumors found at necropsy.

-

Chemopreventive Activity: In contrast, other studies have demonstrated anti-cancer and chemopreventive properties. In a rat model, NDGA supplementation significantly suppressed mammary carcinogenesis induced by N-methyl-N-nitrosourea (MNU) without inducing organ-specific toxicity.

Reproductive and Developmental Toxicity

Reproductive Toxicity

A study in male Wistar rats investigated the effects of NDGA on spermatogenesis and fertility.

-

Testicular Damage: Administration of NDGA for 60 days resulted in degenerative changes in the testes, including vacuolation and the presence of apoptotic bodies within the seminiferous tubules.

-

Sperm Deformities: Ultrastructural analysis revealed derangement of the outer dense fibers in some sperm flagella. Approximately 13.7% of epididymal spermatozoa showed deformations such as short tails or rounded heads.

-

Reduced Fertility: These testicular and sperm abnormalities were associated with a lower fertility index in the NDGA-treated group compared to controls.

Developmental Toxicity

The effects of NDGA on development appear to be context-dependent.

-